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Cat. No.: B12372867 Get Quote

A Deep Dive into the Orally Bioavailable mSWI/SNF
ATPase Degrader in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of AU-24118, a novel, orally

bioavailable proteolysis-targeting chimera (PROTAC) with significant therapeutic potential in

castration-resistant prostate cancer (CRPC). AU-24118 functions as a potent degrader of the

mammalian switch/sucrose nonfermentable (mSWI/SNF) complex ATPases, SMARCA2 and

SMARCA4, as well as PBRM1.[1][2][3][4][5] This document details its mechanism of action,

preclinical efficacy in CRPC models, and key experimental protocols to facilitate further

research and development.

Core Mechanism of Action
AU-24118 is designed to induce the degradation of its target proteins through the ubiquitin-

proteasome system. It achieves this by linking a ligand that binds to the bromodomains of

SMARCA2 and SMARCA4 to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[3][6] This

dual binding brings the target proteins into proximity with the E3 ligase, leading to their

ubiquitination and subsequent degradation by the proteasome.[1] The degradation of these

mSWI/SNF ATPase subunits impedes the chromatin accessibility of oncogenic transcription

factors, which is a key driver in certain cancers.[1][2]
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Signaling Pathway and Mechanism of Action
Caption: Mechanism of Action of AU-24118.

Preclinical Efficacy in Castration-Resistant Prostate
Cancer Models
AU-24118 has demonstrated significant anti-tumor activity in preclinical models of CRPC, both

as a single agent and in combination with the standard-of-care androgen receptor (AR)

antagonist, enzalutamide.[1][2][4][5]

In Vitro Activity
AU-24118 shows potent and specific degradation of its target proteins in prostate cancer cell

lines.

Cell Line Treatment
Concentrati
on

Time (h) Outcome Reference

VCaP AU-24118 3-30 nM 4

Comparable

degradation

of SMARCA4

and PBRM1

[3][7]

VCaP AU-24118 1 µM 2

Significant

downregulati

on of

SMARCA2,

SMARCA4,

and PBRM1

[3][7]

22Rv1 AU-24118 Not specified Not specified

Loss of

CRBN

prevented

degradation

of targets

[1]

In Vivo Activity
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In vivo studies using a VCaP CRPC xenograft model in castrated male SCID mice have shown

that AU-24118 induces tumor regression.[1][3] This effect is enhanced when combined with

enzalutamide.[1][2][4][5]

Animal
Model

Treatment Dosage
Dosing
Schedule

Outcome Reference

VCaP CRPC

Xenograft

(CB17 SCID

mice)

AU-24118 15 mg/kg
p.o., 3 times

per week

Tumor

regression
[3][7]

VCaP CRPC

Xenograft

(CB17 SCID

mice)

Enzalutamide 10 mg/kg
p.o., 5 times

per week

Slower tumor

growth
[3]

VCaP CRPC

Xenograft

(CB17 SCID

mice)

AU-24118 +

Enzalutamide

15 mg/kg +

10 mg/kg
As above

Superior

tumor

regression,

some tumors

became

unpalpable

[1][3]

Western blot analysis of tumors from treated mice confirmed robust downregulation of

SMARCA2, SMARCA4, and PBRM1, as well as key prostate cancer lineage proteins such as

AR, ERG, C-Myc, and PSA after 5 days of treatment.[1][3] Furthermore, an increase in cleaved

PARP levels indicated the induction of apoptosis.[1][3] Importantly, no significant changes in

body weight were observed in the treated mice, suggesting good tolerability.[1][3]

Pharmacokinetics and Safety
AU-24118 exhibits favorable pharmacokinetic properties, including oral bioavailability.
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Species
Administrat
ion

Dose
Bioavailabil
ity

Key
Findings

Reference

Mice i.v. and p.o.
1 mg/kg and

30 mg/kg
33.4%

Plasma

concentration

s rose within

30 min and

were

maintained

for over 24 h.

Dose-

proportional

increase in

AUC.

[1]

Rats i.v. and p.o.
1 mg/kg and

30 mg/kg

Favorable PK

profile

Details not

specified in

the provided

context.

[1][2]

Toxicity studies in mice established a maximum tolerated dose, with doses up to 15 mg/kg

being well-tolerated when administered three times weekly.[1]

Experimental Protocols
In Vivo Efficacy Study in VCaP CRPC Xenograft Model
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Treatment Groups

Start

Implant VCaP cells
(3x10^6) subcutaneously

into male SCID mice

Allow tumors to establish,
then castrate mice

Monitor for tumor regrowth
to establish CRPC model

Randomize mice into
4 treatment groups

Vehicle

AU-24118
(15 mg/kg, p.o., 3x/week)

Enzalutamide
(10 mg/kg, p.o., 5x/week)

AU-24118 + Enzalutamide

Monitor tumor volume
(biweekly) and body weight

Endpoint: Tumor analysis
(Western Blot, etc.)

Click to download full resolution via product page

Caption: In vivo experimental workflow for AU-24118 efficacy.
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Protocol Details:

Animal Model: Six-week-old male CB17 SCID mice are used.[3][7]

Cell Implantation: 3 x 10^6 VCaP cells are injected subcutaneously into the dorsal flank.[7]

Establishment of CRPC Model: Mice are castrated once tumors are established. The study

commences upon tumor regrowth, confirming the castration-resistant state.[1]

Treatment Groups: Mice are randomized into four groups: Vehicle control, AU-24118 (15

mg/kg, p.o., 3 times per week), Enzalutamide (10 mg/kg, p.o., 5 times per week), and the

combination of AU-24118 and Enzalutamide.[3]

Monitoring: Tumor volume is measured biweekly, and mouse body weight is monitored to

assess toxicity.[1]

Endpoint Analysis: At the end of the study, tumors are harvested for pharmacodynamic

analysis, including Western blotting to assess the levels of target proteins (SMARCA2,

SMARCA4, PBRM1) and prostate cancer biomarkers (AR, ERG, C-Myc, PSA), as well as

apoptosis markers (cleaved PARP).[1][3]

Western Blot Analysis
Protocol Details:

Sample Preparation: VCaP cells are treated with specified concentrations of AU-24118 for

the indicated times. For in vivo samples, tumor tissues are harvested and lysed.

Protein Quantification: Protein concentrations of the lysates are determined.

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and

transferred to a membrane.

Immunoblotting: Membranes are blocked and then incubated with primary antibodies against

SMARCA4, PBRM1, SMARCA2, AR, ERG, C-Myc, PSA, cleaved PARP, and a loading

control (e.g., Vinculin).
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Detection: After incubation with appropriate secondary antibodies, protein bands are

visualized using a suitable detection method.

Drug Formulation for In Vivo Experiments
AU-24118: The compound is first dissolved in PEG200 with sonication and vortexing.

Subsequently, five volumes of 10% D-α-Tocopherol polyethylene glycol 1000 succinate are

added and mixed vigorously.[1]

Mechanisms of Resistance
Prolonged exposure of prostate cancer cell lines to high doses of mSWI/SNF ATPase

degraders has been shown to induce resistance through two primary mechanisms:

SMARCA4 Bromodomain Mutations: Mutations in the drug-binding site of SMARCA4 can

prevent the PROTAC from engaging its target.[1][2]

ABCB1 Overexpression: Increased expression of the ATP binding cassette subfamily B

member 1 (ABCB1), a drug efflux pump, can reduce the intracellular concentration of the

PROTAC.[1][2] This mechanism can confer broader resistance to other PROTAC degraders

as well.[2]

Notably, resistance mediated by ABCB1 overexpression could be reversed by treatment with

the ABCB1 inhibitor, zosuquidar.[2]

Conclusion
AU-24118 is a promising, orally bioavailable mSWI/SNF ATPase degrader with potent anti-

tumor activity in preclinical models of castration-resistant prostate cancer. Its efficacy, both as a

monotherapy and in combination with standard-of-care agents, along with a favorable safety

profile, positions it as a strong candidate for clinical translation in enhancer-driven cancers.[2]

[5] Further investigation into its clinical potential and strategies to overcome potential

resistance mechanisms is warranted.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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